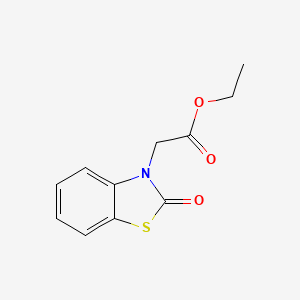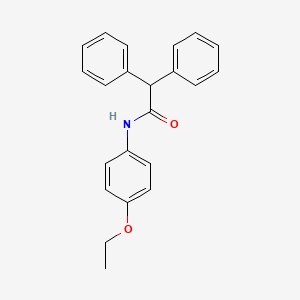![molecular formula C20H23NO2 B5648067 N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, also known as DMPA, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. DMPA is known for its unique mode of action, which involves disrupting the growth and development of insects and mites.
作用机制
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide acts on the insect and mite nervous system by inhibiting the synthesis of chitin, a key component of the exoskeleton. This leads to the disruption of the growth and development of pests, ultimately resulting in their death. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide also affects the metabolism of pests by inhibiting the activity of various enzymes involved in energy production and detoxification.
Biochemical and physiological effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects on pests. It affects the synthesis of chitin, as well as the activity of enzymes involved in energy production and detoxification. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has also been shown to affect the expression of genes involved in growth and development, as well as stress responses. In addition, N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has been shown to have immunomodulatory effects on pests, affecting their ability to fight off infections and diseases.
实验室实验的优点和局限性
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its potent activity against a wide range of pests, its unique mode of action, and its ability to affect various biochemical and physiological processes. However, there are also some limitations to its use, including its potential toxicity to non-target organisms and its limited solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, including the development of new synthesis methods and purification techniques to improve its purity and yield. In addition, there is a need for further research on the mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide, as well as its effects on non-target organisms and the environment. There is also a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in pest management strategies, including its use in combination with other insecticides and acaricides. Finally, there is a need for research on the potential use of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide in other areas, such as medicine and agriculture.
合成方法
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be synthesized through the reaction of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide. The purity and yield of N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is widely used in scientific research as an insecticide and acaricide due to its potent activity against various pest species. It has been shown to be effective against a wide range of insect and mite species, including the cotton bollworm, the diamondback moth, the two-spotted spider mite, and the house dust mite. N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide is used to study the physiology, biochemistry, and genetics of these pests, as well as their interactions with other organisms and the environment.
属性
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-9-10-16(11-14(13)2)18(22)15-7-6-8-17(12-15)21-19(23)20(3,4)5/h6-12H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQKHRKWMQINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5648009.png)

![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)